

Commercial Availability and Synthetic Pathways of 2,4-Difluorothioanisole: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Difluorothioanisole

Cat. No.: B143931

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorothioanisole (CAS No. 130922-40-6), also known as 1-(methylthio)-2,4-difluorobenzene, is an important fluorinated organic compound utilized as a building block and intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern offers unique properties that are leveraged in the development of novel molecules. This technical guide provides a comprehensive overview of the commercial availability of **2,4-Difluorothioanisole**, including a list of suppliers and their product specifications. Furthermore, a detailed experimental protocol for its synthesis via the methylation of 2,4-difluorothiophenol is presented, along with a visual representation of the synthetic workflow.

Commercial Availability

2,4-Difluorothioanisole is commercially available from a number of chemical suppliers. The typical purity offered is $\geq 98\%$. The compound is generally supplied in quantities ranging from grams to kilograms to meet the needs of both laboratory-scale research and larger-scale production.

Supplier	CAS Number	Purity/Grade	Available Quantities
Sigma-Aldrich	130922-40-6	98%	25 g
Fluorochem	130922-40-6	Not Specified	Inquire
ABCR GmbH	130922-40-6	98%	Inquire
A2B Chem	130922-40-6	98%	Inquire
Oakwood Chemical	130922-40-6	98%	Inquire
BLD Pharm	130922-40-6	98%	Inquire
VWR	130922-40-6	Not Specified	Inquire

Note: Availability and offered quantities are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of 2,4-Difluorothioanisole

The most common and straightforward method for the synthesis of **2,4-Difluorothioanisole** is the S-methylation of 2,4-difluorothiophenol. This reaction typically involves the deprotonation of the thiol group with a suitable base to form a thiophenolate, which then acts as a nucleophile and reacts with a methylating agent, such as methyl iodide.

Experimental Protocol: S-methylation of 2,4-Difluorothiophenol

This protocol is adapted from general procedures for the methylation of phenols and thiophenols.^{[1][2]}

Materials:

- 2,4-Difluorothiophenol
- Methyl iodide (MeI)
- Potassium carbonate (K₂CO₃), anhydrous

- Acetone, anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorothiophenol (1.0 eq.).
- Add anhydrous acetone to dissolve the starting material.
- Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the solution.
- Stir the suspension at room temperature for 15-30 minutes.
- Slowly add methyl iodide (1.1 - 1.5 eq.) to the reaction mixture.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.

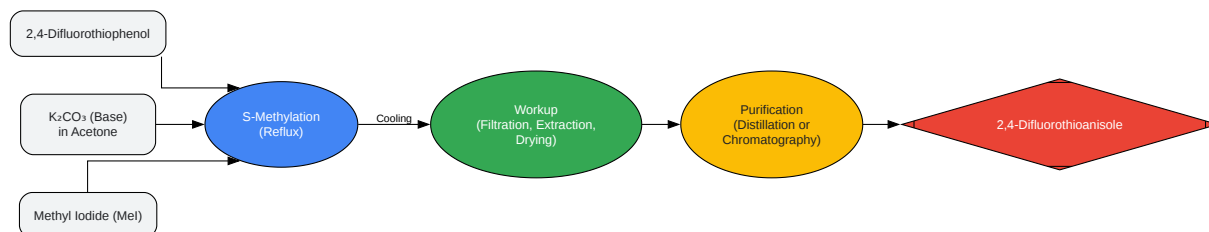
- Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **2,4-Difluorothioanisole**.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Safety Precautions:

- Methyl iodide is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.^{[1][2]}
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Acetone and diethyl ether are flammable solvents. Avoid open flames and sparks.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **2,4-Difluorothioanisole** from 2,4-difluorothiophenol.



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Caption: Synthetic workflow for **2,4-Difluorothioanisole**.

Conclusion

2,4-Difluorothioanisole is a readily available specialty chemical with important applications in synthetic chemistry. This guide provides researchers and drug development professionals with key information regarding its commercial suppliers and a detailed, adaptable protocol for its laboratory-scale synthesis. The provided workflow and experimental details aim to facilitate the efficient and safe utilization of this versatile building block in research and development endeavors.

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